molecular formula C23H17F2N3O4 B11307178 N-(3,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11307178
M. Wt: 437.4 g/mol
InChI Key: BPXWXGRWPPJEFQ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a difluorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the oxadiazole with phenol: The oxadiazole intermediate is then coupled with 4-hydroxyphenylacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide linkage.

    Introduction of the difluorophenyl group: Finally, the difluorophenyl group is introduced through a nucleophilic substitution reaction using 3,5-difluoroaniline.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Potential applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • N-(3,4-difluoro-2-methoxyphenyl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings and variations in the heterocyclic moieties.
  • Reactivity: Differences in reactivity due to the electronic effects of the substituents.
  • Applications: Variations in potential applications based on the unique structural features and reactivity profiles.

Properties

Molecular Formula

C23H17F2N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C23H17F2N3O4/c1-30-19-6-2-14(3-7-19)22-27-23(32-28-22)15-4-8-20(9-5-15)31-13-21(29)26-18-11-16(24)10-17(25)12-18/h2-12H,13H2,1H3,(H,26,29)

InChI Key

BPXWXGRWPPJEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

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